molecular formula C20H27N3O6 B1679483 6H-Pyridazino(1,2-a)(1,2)diazepine-1-carboxylic acid, 9-((1-carboxy-3-(4-hydroxyphenyl)propyl)amino)octahydro-10-oxo-, (1S-(1alpha,9alpha(R*)))- CAS No. 144284-57-1

6H-Pyridazino(1,2-a)(1,2)diazepine-1-carboxylic acid, 9-((1-carboxy-3-(4-hydroxyphenyl)propyl)amino)octahydro-10-oxo-, (1S-(1alpha,9alpha(R*)))-

Cat. No.: B1679483
CAS No.: 144284-57-1
M. Wt: 405.4 g/mol
InChI Key: DJJGMVZKUBHPAB-ULQDDVLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ro 31-8472 is an angiotensin-converting enzyme (ACE) inhibitor and an analog of cilazaprilat.

Properties

CAS No.

144284-57-1

Molecular Formula

C20H27N3O6

Molecular Weight

405.4 g/mol

IUPAC Name

(4S,7S)-7-[[(1S)-1-carboxy-3-(4-hydroxyphenyl)propyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid

InChI

InChI=1S/C20H27N3O6/c24-14-8-5-13(6-9-14)7-10-16(19(26)27)21-15-3-1-11-22-12-2-4-17(20(28)29)23(22)18(15)25/h5-6,8-9,15-17,21,24H,1-4,7,10-12H2,(H,26,27)(H,28,29)/t15-,16-,17-/m0/s1

InChI Key

DJJGMVZKUBHPAB-ULQDDVLXSA-N

SMILES

C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=C(C=C3)O)C(=O)O

Isomeric SMILES

C1C[C@@H](C(=O)N2[C@@H](CCCN2C1)C(=O)O)N[C@@H](CCC3=CC=C(C=C3)O)C(=O)O

Canonical SMILES

C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=C(C=C3)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

I(125)-Ro 31-8472
Ro 31-8472
Ro-31-8472

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-Pyridazino(1,2-a)(1,2)diazepine-1-carboxylic acid, 9-((1-carboxy-3-(4-hydroxyphenyl)propyl)amino)octahydro-10-oxo-, (1S-(1alpha,9alpha(R*)))-
Reactant of Route 2
6H-Pyridazino(1,2-a)(1,2)diazepine-1-carboxylic acid, 9-((1-carboxy-3-(4-hydroxyphenyl)propyl)amino)octahydro-10-oxo-, (1S-(1alpha,9alpha(R*)))-
Reactant of Route 3
6H-Pyridazino(1,2-a)(1,2)diazepine-1-carboxylic acid, 9-((1-carboxy-3-(4-hydroxyphenyl)propyl)amino)octahydro-10-oxo-, (1S-(1alpha,9alpha(R*)))-
Reactant of Route 4
6H-Pyridazino(1,2-a)(1,2)diazepine-1-carboxylic acid, 9-((1-carboxy-3-(4-hydroxyphenyl)propyl)amino)octahydro-10-oxo-, (1S-(1alpha,9alpha(R*)))-
Reactant of Route 5
Reactant of Route 5
6H-Pyridazino(1,2-a)(1,2)diazepine-1-carboxylic acid, 9-((1-carboxy-3-(4-hydroxyphenyl)propyl)amino)octahydro-10-oxo-, (1S-(1alpha,9alpha(R*)))-
Reactant of Route 6
6H-Pyridazino(1,2-a)(1,2)diazepine-1-carboxylic acid, 9-((1-carboxy-3-(4-hydroxyphenyl)propyl)amino)octahydro-10-oxo-, (1S-(1alpha,9alpha(R*)))-

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